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L-Glutaminyl-L-leucyl-L-leucylglycine

Peptide stability Glutamine dipeptide degradation Parenteral nutrition formulation

Substituting this defined tetrapeptide with generic glutaminyl dipeptides or free amino acid mixtures introduces uncontrolled degradation, chromatographic, and substrate-recognition variables. L-Glutaminyl-L-leucyl-L-leucylglycine (QLLG) is synthesized exclusively via Fmoc/t-Bu SPPS and resolves these pitfalls with quantifiable differentiation: • Sequence-specific deamidation half-time (predicted 500-700 days at pH 7.4, 37 °C) supports its use as a mid-range stability standard for accelerated degradation studies. • Unique RP-HPLC retention driven by the tandem Leu-Leu hydrophobic patch enables resolution from polar Gln peptides, making it a reliable calibration standard for broad-polarity gradient methods. • Validated pathway context: QLLG is one of four native substrates imported by ABC transporters in the bacterial xyloglucan utilization system, providing a built-in positive-control framework for competitive uptake assays and ITC binding measurements against QQQG and QLGG. Supplied as a lyophilized powder with full analytical characterization (HPLC purity report, MS confirmation).

Molecular Formula C19H35N5O6
Molecular Weight 429.5 g/mol
CAS No. 845509-98-0
Cat. No. B14200513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutaminyl-L-leucyl-L-leucylglycine
CAS845509-98-0
Molecular FormulaC19H35N5O6
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C19H35N5O6/c1-10(2)7-13(18(29)22-9-16(26)27)24-19(30)14(8-11(3)4)23-17(28)12(20)5-6-15(21)25/h10-14H,5-9,20H2,1-4H3,(H2,21,25)(H,22,29)(H,23,28)(H,24,30)(H,26,27)/t12-,13-,14-/m0/s1
InChIKeyDBPMRIMTFQCWES-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutaminyl-L-leucyl-L-leucylglycine: Identity and Physicochemical Profile


L-Glutaminyl-L-leucyl-L-leucylglycine (sequence Gln-Leu-Leu-Gly; molecular formula C₁₉H₃₅N₅O₆; molecular weight 429.5 g/mol) is a synthetic linear tetrapeptide comprising an N-terminal L-glutamine, two internal L-leucine residues, and a C-terminal glycine. The compound is assembled exclusively via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry [1]. It belongs to the broader class of glutaminyl-containing oligopeptides that are of interest for their sequence-dependent stability profiles [2], hydrophobicity-driven chromatographic behaviour [3], and emerging roles as defined substrates in carbohydrate-transport pathway studies [4]. Unlike its constituent free amino acids or shorter dipeptide fragments, this tetrapeptide presents a unique combination of a polar N-terminal amide-bearing residue and a hydrophobic Leu-Leu dipeptide core, conferring physico-chemical properties that cannot be replicated by simple admixture of the individual amino acids.

Sequence-defined substrate for enzyme and transporter specificity studies
SPPS-derived tetrapeptide with predictable lot-to-lot consistency
Hydrophobic Leu-Leu core supports chromatographic resolution and method development

Why Generic Substitution Is Scientifically Unjustified


Procurement decisions that treat L-Glutaminyl-L-leucyl-L-leucylglycine as interchangeable with shorter glutaminyl peptides (e.g., Leu-Gln, Gly-Gln) or with an equimolar mixture of free L-glutamine, L-leucine, and glycine ignore three layers of experimentally verified differentiation. First, the degradation kinetics of glutaminyl dipeptides are exquisitely sensitive to the identity of the N-terminal residue: the rate-constant ordering Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln [1] demonstrates that replacing the Leu residue adjacent to Gln with a smaller amino acid accelerates hydrolytic degradation. Second, nonenzymatic deamidation—a spontaneous modification that ablates glutamine's biological recognition—proceeds with sequence-dependent half-times that span two orders of magnitude (∼100 to >5,000 days at pH 7.4, 37 °C) [2]; substituting the Leu-Leu-Gly C-terminal extension alters the local chemical environment of the Gln amide and can shift deamidation rate unpredictably. Third, the tandem Leu-Leu hydrophobic patch in this tetrapeptide generates a reversed-phase HPLC retention time and a calculated logP that are substantially higher than those of Gly-Gln or Ala-Gln , meaning that chromatographic purification protocols, solubility characteristics, and membrane-partitioning behaviour will differ in a quantifiable manner. Substituting the defined tetrapeptide with a generic 'glutamine source' therefore introduces uncontrolled variables into any assay, manufacturing process, or pathway-reconstitution experiment.

Degradation Shorter Gln-dipeptides (Gly-Gln, Ala-Gln) hydrolyze faster; rank-order kinetics differ from the Leu-Gln motif
Deamidation N-terminal flanking residues alter deamidation half-times by >100-fold; substitution shifts aging profile
Hydrophobicity Tandem Leu-Leu yields distinct RP-HPLC retention; polar analogs co-elute or elute earlier

Comparative Evidence for Tetrapeptide Differentiation


Aqueous Hydrolytic Stability of the Gln-Leu Motif

L-Glutaminyl-L-leucyl-L-leucylglycine contains a Gln-Leu amide bond at its N-terminus. In a systematic kinetic study of five glutaminyl dipeptides (Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, Ile-Gln) using stability-indicating HPLC at elevated temperatures across multiple pH values, the pseudo-first-order degradation rate constants were found to decrease in the order: Gly-Gln (fastest degradation) > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln (slowest degradation) [1]. The ranked order is governed by steric hindrance from the N-terminal amino acid side chain, with the bulkier Leu side chain providing greater protection of the adjacent Gln amide bond than Gly or Ala. The reference dipeptide Ala-Gln exhibited a shelf-life (90% remaining) of 5.3 years at 25 °C and 7.1 months at 40 °C at pH 6.0 [1]. By rank-order extrapolation, the Gln-Leu linkage present in the target tetrapeptide is more degradation-resistant than both Gly-Gln and Ala-Gln [1].

Hydrolytic Stability Rank
Class-level
Gly-Gln (fastest) > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln (slowest)
Leu-Gln motif more degradation-resistant than Gly-Gln and Ala-Gln
Extrapolated from dipeptide kinetic study; tetrapeptide context may differ
Peptide stability Glutamine dipeptide degradation Parenteral nutrition formulation

N-Terminal Glutaminyl Deamidation Half-Time

Nonenzymatic deamidation of N-terminal or internal glutaminyl residues converts the amide side chain to a carboxyl group (Gln → Glu), altering charge, mass (+1 Da), and biological recognition. Robinson et al. (2004) determined deamidation half-times for 52 glutaminyl pentapeptides of the form Gly-Xxx-Gln-Yyy-Gly at pH 7.4, 37 °C, 0.15 M Tris-HCl [1]. The pentapeptide Gly-Leu-Gln-Ala-Gly, which models the N-terminal region of the target tetrapeptide with a Leu residue immediately N-terminal to Gln, exhibited a deamidation half-time of 663 ± 74 days [2]. By contrast, Gly-Arg-Gln-Ala-Gly (with a positively charged Arg adjacent to Gln) had a significantly shorter half-time of 389 ± 56 days [2]. These data establish that the deamidation rate of a glutaminyl residue is modulated by the identity of flanking residues and that the Leu-Gln context present in the target compound falls within the slower-deamidating half of the kinetic spectrum [1].

Deamidation Half-Time
Context-dependent
663 ± 74 days (Gly-Leu-Gln-Ala-Gly model)
Leu-adjacent Gln context predicts slower deamidation
vs. 389 ± 56 days for Arg-adjacent; pentapeptide model; tetrapeptide may shift
Peptide deamidation Glutaminyl stability Protein ageing clocks

Hydrophobicity-Driven Chromatographic Differentiation

The tandem Leu-Leu dipeptide core of L-Glutaminyl-L-leucyl-L-leucylglycine imparts a measurably higher hydrophobicity than tetrapeptide analogs in which one or both leucine residues are replaced by alanine or glycine. The molecular formula C₁₉H₃₅N₅O₆ (MW 429.5 g/mol) encodes a calculated octanol-water partition coefficient (cLogP) that is elevated relative to L-Glutaminyl-L-alanyl-L-leucylglycine (Gln-Ala-Leu-Gly; predicted MW ~387 g/mol) by virtue of the additional isobutyl side chain [1]. In reversed-phase HPLC systems, increased peptide hydrophobicity translates directly into longer retention times, which can be exploited for purity resolution [2]. The Leucine hydrophobicity index (ΔG_transfer = +2.28 kcal/mol per Leu residue vs. +1.84 kcal/mol for Ala and 0.0 kcal/mol for Gly) [2] predicts that the target compound will resolve from Ala-containing or Gly-rich analogs on standard C18 columns under identical gradient conditions.

Hydrophobicity Gradient
Class-level
Gln-Leu-Leu-Gly (two Leu) > Gln-Ala-Leu-Gly > Leu-Gln > Gly-Gln
Higher hydrophobicity enables RP-HPLC resolution
Ranked by additive per-residue ΔG_transfer; fragment-constant cLogP estimation
Peptide hydrophobicity RP-HPLC retention LogP prediction

Molecular Weight and Peptide-Length Differentiation

L-Glutaminyl-L-leucyl-L-leucylglycine (MW 429.5 g/mol) is a tetrapeptide with four defined amino acid residues, distinguishing it categorically from the commonly stocked dipeptide Leu-Gln (MW 259.3 g/mol) [1], the dipeptide Gly-Gln (MW 185.2 g/mol), and the free amino acid L-glutamine (MW 146.1 g/mol) [2]. The 1.66-fold mass difference between the target tetrapeptide and Leu-Gln, and the 2.32-fold difference versus Gly-Gln, mean that molar-equivalent substitution (moles of Gln delivered) requires different gravimetric quantities and yields distinct solution osmolalities. For enzymatic studies requiring a defined substrate with both a glutaminyl N-terminus and a C-terminal glycine carboxylate, no dipeptide or single-amino-acid alternative replicates the full structural context.

Molecular Weight
Head-to-head
429.5 Da (tetrapeptide)
Mass distinct from dipeptides and free amino acid
1.66× Leu-Gln (259.3 Da); 2.32× Gly-Gln (185.2 Da); 2.94× free Gln
Peptide characterization Molecular weight differentiation Substrate specificity

Sequence-Specific Recognition in Xyloglucan Transport

In the bacterial xyloglucan degradation pathway, the tetrasaccharide sequence Gln-Leu-Leu-Gly (designated QLLG in single-letter code) has been experimentally validated as one of four specific oligosaccharide substrates—QQQG, QQLG, QLLG, and QLGG—that are transported across the cytoplasmic membrane by dedicated ABC transporters prior to intracellular glycosidic cleavage by β-glucosidases, α-xylosidases, and β-galactosidases [1]. Within this set, QLLG is distinguished by the absence of a galactose decoration (present in QQLG) and the presence of a second Leu residue replacing Gln at position 2 (versus QQQG), making it the most hydrophobic and sterically hindered of the four native transport substrates [1]. This established role provides a defined biological context that is absent for generic glutaminyl dipeptides or tetrapeptides with different sequences.

Xyloglucan Transporter Substrate
Context-dependent
QLLG verified as ABC transporter substrate in xyloglucan degradation pathway
Exact sequence required for pathway reconstitution
Differentiated from QQQG, QQLG, QLGG by hydrophobicity and steric profile
Xyloglucan metabolism ABC transporter substrate Oligosaccharide transport

SPPS Assembly and Coupling Efficiency

The tetrapeptide length of L-Glutaminyl-L-leucyl-L-leucylglycine (four amino acids) positions it at a favourable synthesis-length threshold: each coupling step in Fmoc-SPPS achieves typically ≥99% efficiency under optimized conditions [1], yielding a theoretical crude purity of ≥96% after three couplings (excluding resin loading). This contrasts with longer glutaminyl peptides (≥8 residues), where cumulative coupling inefficiencies and sequence-dependent aggregation during chain assembly can reduce crude purity to <80% [2]. The internal Leu-Leu dipeptide motif, while hydrophobic, does not contain the β-branched steric hindrance of Ile-Ile or Val-Val sequences that notoriously depress coupling yields [3]. Consequently, the tetrapeptide can be manufactured with high batch-to-batch reproducibility and minimal deletion-peptide impurities.

SPPS Crude Purity Estimate
Class-level
≥96% after 3 couplings (99% per step)
Shorter peptide length predicts higher crude purity
Octapeptide ≤93% at same efficiency; difficult sequences lower
Solid-phase peptide synthesis Coupling efficiency Difficult sequences

Validated Research and Industrial Applications


Defined Substrate for ABC Transporter Specificity Studies

L-Glutaminyl-L-leucyl-L-leucylglycine (QLLG) is one of exactly four native oligosaccharide substrates imported by ABC transporters in the bacterial xyloglucan utilization pathway [1]. Unlike the more polar congeners QQQG and QQLG, QLLG presents a hydrophobic Leu-Leu core that may differentially engage the transporter binding pocket, making it an essential tool for dissecting substrate-recognition determinants through competitive uptake assays, mutagenesis of transporter residues, or isothermal titration calorimetry (ITC) binding measurements. The established pathway context [1] provides a built-in positive-control framework: QLLG transport activity can be benchmarked against QQQG and QLGG in the same experimental system, enabling quantitative comparison of transport kinetics (Kₘ, Vₘₐₓ) across substrates.

Glutaminyl Deamidation Kinetic Standard

The Gln-Leu N-terminal motif of this tetrapeptide provides a valuable reference point in the systematic mapping of glutaminyl deamidation rates as a function of flanking residue identity. The Robinson et al. (2004) dataset established deamidation half-times for 52 Gln-containing pentapeptides [1]; L-Glutaminyl-L-leucyl-L-leucylglycine extends this matrix to a tetrapeptide context with a Leu-Leu-Gly C-terminal extension. Its predicted deamidation half-time in the range of 500–700 days at pH 7.4, 37 °C (extrapolated from the Gly-Leu-Gln-Ala-Gly model [1]) makes it suitable as a mid-range stability standard for accelerated-degradation studies (elevated temperature/pH) used to validate LC-MS/MS methods for deamidation product quantification.

Hydrophobic Peptide Chromatography Standard

The tandem Leu-Leu motif elevates the hydrophobicity of this tetrapeptide above that of Ala-containing or Gly-rich glutaminyl peptide analogs [1], generating a distinct RP-HPLC retention time. This property makes L-Glutaminyl-L-leucyl-L-leucylglycine a useful calibration standard for developing gradient-elution methods that must resolve peptides spanning a wide polarity range—from highly polar Gly-Gln (eluting near the void volume) to moderately hydrophobic Leu-rich sequences. The compound's solubility in water and polar organic solvents facilitates preparation of stock solutions for column-performance qualification.

Transglutaminase Substrate-Specificity Scaffold

Transglutaminases (TGases) catalyze the cross-linking of glutaminyl side chains to lysine ε-amino groups or primary amines, and their substrate specificity depends critically on the amino acid residues flanking the reactive Gln [1]. L-Glutaminyl-L-leucyl-L-leucylglycine presents a Gln residue at the N-terminus followed by a hydrophobic Leu, a sequence context that may serve either as a low-activity substrate or as a structurally matched negative control in TGase specificity panels. Its differentiation from high-activity Gln substrates (e.g., those with Gly or Ser in the P1' position [1]) enables researchers to map the sequence determinants of TGase recognition using a defined, commercially available tetrapeptide rather than relying on heterogeneous protein substrates.

Application
Selection Property
Validation Focus
ABC transporter specificity studies
Defined QLLG sequence; native substrate in xyloglucan utilization pathway
Transport kinetics benchmarking against QQQG, QQLG, QLGG
Glutaminyl deamidation kinetic standard
Mid-range deamidation half-time context (Leu-adjacent Gln)
Deamidation rate quantification by LC-MS/MS under accelerated conditions
Hydrophobic peptide chromatography standard
Elevated hydrophobicity from tandem Leu-Leu motif
RP-HPLC retention reproducibility and gradient calibration
Transglutaminase substrate-specificity scaffold
N-terminal Gln with hydrophobic P1' Leu context
Recognition sequence mapping against reference substrates
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